molecular formula C14H19N3O B11181094 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide

Cat. No.: B11181094
M. Wt: 245.32 g/mol
InChI Key: RVAZCYLWCCJMBM-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of dihydroquinolines, which are characterized by their partially saturated quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide typically involves the reaction of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic conditions, while others may need specific solvents or temperatures.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated dihydroquinoline compounds, and substituted derivatives with different functional groups.

Scientific Research Applications

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,6-Tetramethyl-1,2-dihydroquinoline: A closely related compound with similar structural features but lacking the carbohydrazide group.

    1,2,2,4,6-Pentamethyl-1,2-dihydroquinoline: Another related compound with an additional methyl group.

Uniqueness

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2,2,4,6-tetramethyl-1H-quinoline-8-carbohydrazide

InChI

InChI=1S/C14H19N3O/c1-8-5-10-9(2)7-14(3,4)16-12(10)11(6-8)13(18)17-15/h5-7,16H,15H2,1-4H3,(H,17,18)

InChI Key

RVAZCYLWCCJMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)NN)NC(C=C2C)(C)C

Origin of Product

United States

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